Spectinomycin sulfate tetrahydrate
Overview
Description
Spectinomycin Sulfate Tetrahydrate is an organic sulfate.
This compound is the tetrahydrate sulfate salt form of spectinomycin, an aminocyclitol aminoglycoside antibiotic derived from Streptomyces spectabilis with bacteriostatic activity. Spectinomycin binds to the bacterial 30S ribosomal subunit. As a result, this agent interferes with the initiation of protein synthesis and with proper protein elongation. This eventually leads to bacterial cell death.
Scientific Research Applications
One of the significant developments in this domain is the creation of spectinamides, a new class of semisynthetic anti-tuberculosis agents that show promising antitubercular activity (Lee et al., 2014)(Lee et al., 2014). Furthermore, trospectomycin sulfate, a derivative of spectinomycin, demonstrates enhanced activity against aerobic microorganisms, including Neisseria gonorrhoeae (Barry, Jones, & Thornsberry, 1989)(Barry et al., 1989).
Spectinomycin's broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it an attractive starting material for chemical modification (Maier et al., 1981)(Maier et al., 1981). It has been used effectively in treating gonorrhea, especially as an alternative for penicillin-allergic patients (Holloway, 2020)(Holloway, 2020), and is recommended as an alternative antimicrobial in CDC treatment guidelines for uncomplicated gonococcal infection (Bala, Ray, & Salhan, 2005)(Bala et al., 2005).
Moreover, spectinomycin inhibits bacterial protein synthesis by blocking the translocation of messenger RNA and transfer RNAs on the ribosome (Borovinskaya et al., 2007)(Borovinskaya et al., 2007). It also finds application in veterinary medicine for treating various infections in animals (Huang et al., 2016)(Huang et al., 2016).
Mechanism of Action
Target of Action
Spectinomycin sulfate tetrahydrate, also known as Trobicin sulfate, primarily targets the 30S ribosomal subunit of bacterial cells . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like Spectinomycin .
Mode of Action
Spectinomycin acts by inhibiting protein synthesis in bacterial cells . It binds to the 30S ribosomal subunit, specifically to the ribosomal protein S12 . This binding disrupts the normal function of the ribosome, preventing the translocation of peptidyl tRNA, which is a critical step in protein synthesis . As a result, the bacterial cell cannot produce essential proteins, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by Spectinomycin is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, Spectinomycin interrupts this pathway, preventing the formation of new proteins . This disruption can affect various downstream processes that rely on these proteins, ultimately leading to the death of the bacterial cell .
Pharmacokinetics
Spectinomycin is rapidly and almost completely absorbed after intramuscular injection .
Result of Action
The primary result of Spectinomycin’s action is the death of bacterial cells . By inhibiting protein synthesis, Spectinomycin prevents the bacterial cell from producing essential proteins . Without these proteins, the bacterial cell cannot carry out vital functions and eventually dies .
Safety and Hazards
Properties
IUPAC Name |
sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDRKHRQYPQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N2O15S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of spectinomycin sulfate tetrahydrate, and what are its downstream effects on bacteria?
A1: this compound is an aminocyclitol antibiotic derived from Streptomyces spectabilis []. It exerts bacteriostatic activity by binding to the bacterial 30S ribosomal subunit []. This binding interferes with the initiation of protein synthesis and disrupts proper protein elongation, ultimately leading to bacterial cell death [].
Q2: Can this compound be used in combination with other antimicrobial agents?
A2: Research suggests that this compound can be used in combination with other antimicrobial agents. For example, it has been found to be compatible with turkey herpesvirus (HVT) and fowl pox vaccines, showing no adverse effects on vaccine efficacy [, ]. Additionally, a study investigating Salmonella prevalence in pigs found that resistance to this compound, alongside other antibiotics like lincomycin hydrochloride, was significantly higher in open farms compared to closed farms [].
Q3: Are there any analytical methods available for the quantification of this compound in pharmaceutical formulations?
A3: Yes, high-performance liquid chromatography (HPLC) has been successfully employed for the separation and quantification of this compound in veterinary drug formulations []. This method utilizes a UV detector and a C18 column to achieve efficient separation and accurate quantification of the compound [].
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